奎尼丁-3-羧酸甲酯盐酸盐

描述

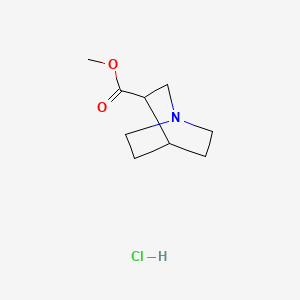

Methyl quinuclidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by other names such as METHYL 3-QUINUCLIDINECARBOXYLATE HYDROCHLORIDE . The molecular weight of this compound is 205.68 g/mol .

Molecular Structure Analysis

The molecular structure of Methyl quinuclidine-3-carboxylate hydrochloride can be represented by the InChI stringInChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1CN2CCC1CC2.Cl . Physical And Chemical Properties Analysis

Methyl quinuclidine-3-carboxylate hydrochloride has a molecular weight of 205.68 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are 205.0869564 g/mol . The topological polar surface area is 29.5 Ų , and it has 13 heavy atoms .科学研究应用

Anticholinesterase Drug Development

Methyl quinuclidine-3-carboxylate hydrochloride has been profiled as a potential inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in muscle contraction, cognition, and autonomic nervous system regulation . The compound’s ability to inhibit these enzymes makes it a promising candidate for the development of drugs that can modulate the cholinergic system’s activity, potentially addressing a range of medical conditions such as Alzheimer’s disease, myasthenia gravis, and glaucoma.

Cell Viability Assessment

In the context of drug safety, Methyl quinuclidine-3-carboxylate hydrochloride has been used to assess its impact on cell viability. This is crucial for determining the therapeutic index of potential drugs. Studies have shown that certain derivatives of this compound exhibit cytotoxic effects within specific concentration ranges, indicating the importance of structural refinement in drug development .

Cholinergic System Research

The compound serves as a scaffold for cholinesterase binding, which is significant for research into the cholinergic system. This includes understanding the system’s involvement in various physiological processes and diseases, and how modulation of this system can lead to therapeutic benefits .

Neurotransmitter Dynamics Studies

By inhibiting AChE and BChE, researchers can study the dynamics of acetylcholine in the synaptic cleft. This helps in understanding the neurotransmitter’s role in neural signal transmission and its implications in neurodegenerative diseases .

Pharmacokinetics and Pharmacodynamics

The compound’s interaction with cholinesterases also provides insights into its pharmacokinetics and pharmacodynamics. This information is vital for the design of dosage regimens and for predicting the compound’s behavior in biological systems .

Toxicological Evaluations

Methyl quinuclidine-3-carboxylate hydrochloride’s effects on cell viability and mitochondrial membrane potential are important for toxicological evaluations. These studies help in identifying any potential adverse effects that could limit the compound’s use in therapeutic applications .

Chemical Synthesis and Modification

The compound is also used in chemical synthesis and modification studies. Researchers can explore different chemical modifications to enhance its pharmacological properties or reduce its cytotoxicity .

Molecular Modeling and Drug Design

Finally, Methyl quinuclidine-3-carboxylate hydrochloride can be used in molecular modeling to design new drugs. By understanding its structure-activity relationship, scientists can create novel compounds with improved efficacy and safety profiles .

作用机制

Target of Action

Methyl quinuclidine-3-carboxylate hydrochloride is a versatile building block used in the synthesis of a variety of compounds . It serves as an intermediate in the production of high-quality research chemicals and reagents . .

Mode of Action

As an intermediate, it likely interacts with other compounds during synthesis to form new compounds with distinct properties .

Biochemical Pathways

As an intermediate in chemical synthesis, it likely participates in various biochemical reactions, but the specifics would depend on the final compounds being synthesized .

Result of Action

As an intermediate, its primary role is likely in the synthesis of other compounds, and the effects of its action would be seen in the properties of these final compounds .

Action Environment

The action of Methyl quinuclidine-3-carboxylate hydrochloride can be influenced by various environmental factors. For instance, safety data suggests that it should be handled in a well-ventilated place to avoid inhalation .

属性

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTQASSGEAZYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641040 | |

| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54954-73-3 | |

| Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

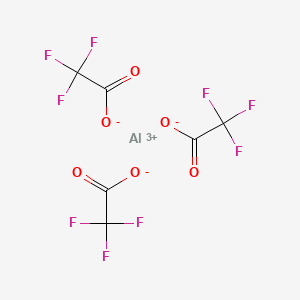

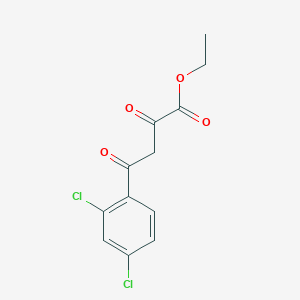

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

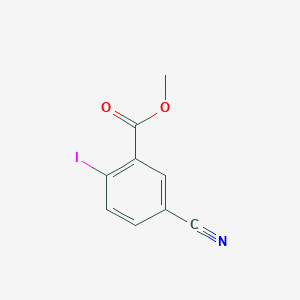

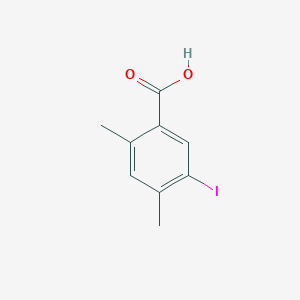

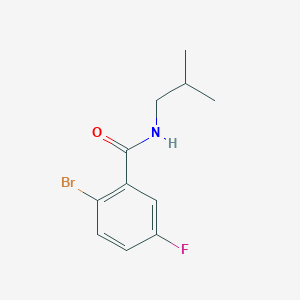

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)